molecular formula C18H23F3N2O2 B6031611 N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide

N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide

Cat. No. B6031611
M. Wt: 356.4 g/mol
InChI Key: UQTSDIRCKXWMJA-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a crucial component of the B-cell receptor signaling pathway and plays an important role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies and autoimmune diseases.

Mechanism of Action

N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell development and survival. Inhibition of BTK leads to decreased proliferation and survival of B-cells, as well as reduced production of inflammatory cytokines. This compound has been shown to be highly selective for BTK and does not inhibit other kinases in the same family.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and immunomodulatory effects in preclinical models. Inhibition of BTK leads to decreased proliferation and survival of B-cells, which is particularly important in B-cell malignancies. This compound has also been shown to reduce the production of inflammatory cytokines, which may be beneficial in autoimmune diseases. This compound has a favorable pharmacokinetic profile and is well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to be effective in preclinical models of B-cell malignancies and autoimmune diseases. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the potential for drug resistance, which may develop over time.

Future Directions

There are several future directions for research on N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies and autoimmune diseases. Another area of interest is the investigation of this compound in clinical trials, to determine its safety and efficacy in humans. Finally, there is a need for further research on the mechanism of action of this compound, to better understand its effects on B-cell signaling pathways.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-(trifluoromethyl)benzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butyl)piperidine-3-carboxamide to yield the desired product, this compound. The synthesis has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in mouse models of B-cell lymphoma and chronic lymphocytic leukemia. This compound has also been shown to be effective in mouse models of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-tert-butyl-3-[4-(trifluoromethyl)benzoyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c1-17(2,3)22-16(25)23-10-4-5-13(11-23)15(24)12-6-8-14(9-7-12)18(19,20)21/h6-9,13H,4-5,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTSDIRCKXWMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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